molecular formula C20H24FNO6S2 B7833498 REL-(3R,4S)-N-(3,4-DIMETHOXYBENZYL)-4-[(4-FLUORO-3-METHYLPHENYL)SULFONYL]TETRAHYDRO-3-THIOPHENAMINE 1,1-DIOXIDE

REL-(3R,4S)-N-(3,4-DIMETHOXYBENZYL)-4-[(4-FLUORO-3-METHYLPHENYL)SULFONYL]TETRAHYDRO-3-THIOPHENAMINE 1,1-DIOXIDE

Cat. No.: B7833498
M. Wt: 457.5 g/mol
InChI Key: NLIHWVUDSKFXMG-PXNSSMCTSA-N
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Description

REL-(3R,4S)-N-(3,4-DIMETHOXYBENZYL)-4-[(4-FLUORO-3-METHYLPHENYL)SULFONYL]TETRAHYDRO-3-THIOPHENAMINE 1,1-DIOXIDE is a complex organic compound that features a tetrahydrothiophene ring with various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of REL-(3R,4S)-N-(3,4-DIMETHOXYBENZYL)-4-[(4-FLUORO-3-METHYLPHENYL)SULFONYL]TETRAHYDRO-3-THIOPHENAMINE 1,1-DIOXIDE typically involves multiple steps:

    Formation of the Tetrahydrothiophene Ring: This can be achieved through a cyclization reaction involving a suitable diene and a thiol.

    Introduction of the Fluoro-methylphenylsulfonyl Group: This step involves sulfonylation using a sulfonyl chloride derivative under basic conditions.

    Attachment of the Dimethoxybenzyl Group: This can be done through a nucleophilic substitution reaction using a benzyl halide derivative.

    Oxidation to Form the 1,1-Dioxide: The final step involves oxidation using an oxidizing agent such as hydrogen peroxide or m-chloroperoxybenzoic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the sulfonyl group or other functional groups.

    Substitution: Various nucleophilic or electrophilic substitution reactions can be performed on the aromatic rings or the tetrahydrothiophene ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halides, nucleophiles such as amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.

    Catalysis: It may serve as a ligand or catalyst in certain chemical reactions.

Biology and Medicine

    Biological Probes: Can be used to study biological pathways and mechanisms.

Industry

    Material Science: Potential use in the development of new materials with specific properties.

    Agrochemicals: May be used in the synthesis of new agrochemical agents.

Mechanism of Action

The mechanism by which REL-(3R,4S)-N-(3,4-DIMETHOXYBENZYL)-4-[(4-FLUORO-3-METHYLPHENYL)SULFONYL]TETRAHYDRO-3-THIOPHENAMINE 1,1-DIOXIDE exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    (3S,4R)-N-(3,4-dimethoxybenzyl)-4-[(4-chloro-3-methylphenyl)sulfonyl]tetrahydrothiophen-3-amine 1,1-dioxide: Similar structure but with a chlorine substituent instead of fluorine.

    (3S,4R)-N-(3,4-dimethoxybenzyl)-4-[(4-bromo-3-methylphenyl)sulfonyl]tetrahydrothiophen-3-amine 1,1-dioxide: Similar structure but with a bromine substituent.

Uniqueness

The presence of the fluoro substituent in REL-(3R,4S)-N-(3,4-DIMETHOXYBENZYL)-4-[(4-FLUORO-3-METHYLPHENYL)SULFONYL]TETRAHYDRO-3-THIOPHENAMINE 1,1-DIOXIDE can impart unique properties such as increased metabolic stability, altered electronic properties, and potential for specific interactions with biological targets.

Properties

IUPAC Name

(3S,4R)-N-[(3,4-dimethoxyphenyl)methyl]-4-(4-fluoro-3-methylphenyl)sulfonyl-1,1-dioxothiolan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FNO6S2/c1-13-8-15(5-6-16(13)21)30(25,26)20-12-29(23,24)11-17(20)22-10-14-4-7-18(27-2)19(9-14)28-3/h4-9,17,20,22H,10-12H2,1-3H3/t17-,20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLIHWVUDSKFXMG-PXNSSMCTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)C2CS(=O)(=O)CC2NCC3=CC(=C(C=C3)OC)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)S(=O)(=O)[C@H]2CS(=O)(=O)C[C@@H]2NCC3=CC(=C(C=C3)OC)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FNO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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